OH-MINCH Urinary Concentration Superiority Over oxo-MINCH and cx-MINCH Across Independent Human Cohorts
The OH-MINCH metabolite, for which 8-Hydroxy-5-methyloctan-2-one serves as the critical side-chain precursor, demonstrates consistent quantitative dominance over alternative oxidized DINCH metabolites across multiple independent human cohorts. In the GerES V population-representative survey (n=2228, ages 3–17), geometric mean OH-MINCH concentration was 2.27 μg/L—2.44-fold higher than oxo-MINCH (0.93 μg/L) and 1.99-fold higher than cx-MINCH (1.14 μg/L) [1]. In an earlier German adult pilot study (n=22), OH-MINCH was the most abundant oxidized metabolite (mean 0.71 μg/L, maximum 3.69 μg/L) compared to cx-MINCH (0.61 μg/L; 2.82 μg/L) and oxo-MINCH (0.33 μg/L; 1.05 μg/L) [2]. Among Portuguese children, urinary median concentrations were 2.14 μg/L for OH-MINCH versus 1.10 μg/L for oxo-MINCH and 1.08 μg/L for cx-MINCH [3]. The consistent rank order (OH-MINCH > cx-MINCH > oxo-MINCH) across diverse populations confirms that the hydroxylated metabolite—and thus its side-chain precursor—is the analytically most significant DINCH biomarker.
| Evidence Dimension | Urinary metabolite concentration (geometric mean or median, μg/L) |
|---|---|
| Target Compound Data | OH-MINCH: 2.27 μg/L (GM, GerES V); 0.71 μg/L (mean, Koch 2012); 2.14 μg/L (median, Portugal) |
| Comparator Or Baseline | oxo-MINCH: 0.93 μg/L; cx-MINCH: 1.14 μg/L (GerES V); oxo-MINCH: 0.33 μg/L; cx-MINCH: 0.61 μg/L (Koch 2012); oxo-MINCH: 1.10 μg/L; cx-MINCH: 1.08 μg/L (Portugal) |
| Quantified Difference | OH-MINCH is 2.44× oxo-MINCH and 1.99× cx-MINCH (GerES V); 2.15× oxo-MINCH and 1.16× cx-MINCH (Koch 2012); 1.95× oxo-MINCH and 1.98× cx-MINCH (Portugal) |
| Conditions | German Environmental Survey GerES V (2014–2017); German adult pilot study (Koch et al., 2012); Portuguese children cohort; all analyzed by HPLC-MS/MS in human urine |
Why This Matters
Procurement of 8-Hydroxy-5-methyloctan-2-one enables synthesis of the quantitatively dominant biomarker standard; substituting with oxo-MINCH or cx-MINCH precursors would direct resources toward less abundant targets, reducing analytical sensitivity and representativeness in exposure assessment.
- [1] Schwedler G, Conrad A, Rucic E, Koch HM, Leng G, Schulz C, Schmied-Tobies MIH, Kolossa-Gehring M. Hexamoll DINCH and DPHP metabolites in urine of children and adolescents in Germany. Human biomonitoring results of the German Environmental Survey GerES V, 2014-2017. Int J Hyg Environ Health. 2020;229:113397. View Source
- [2] Koch HM, Schütze A, Pälmke C, Angerer J, Brüning T. Quantification of biomarkers of environmental exposure to di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) in urine via HPLC-MS/MS. J Chromatogr B. 2012;895-896:123-130. View Source
- [3] Correia-Sá L, et al. Exposure of Portuguese children to the novel non-phthalate plasticizer di-(iso-nonyl)-cyclohexane-1,2-dicarboxylate (DINCH). Environ Res. 2017;159:381-389. View Source
